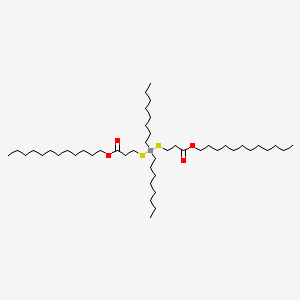
4-Amino-1-benzyl-3,5-diheptyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-benzyl-3,5-diheptyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is a chemical compound belonging to the class of 1,2,4-triazoles This compound is characterized by its unique structure, which includes a triazole ring substituted with amino, benzyl, and diheptyl groups The chloride ion is associated with the positively charged triazolium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-benzyl-3,5-diheptyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride typically involves multi-step synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with diheptyl ketone in the presence of hydrazine hydrate can lead to the formation of the triazole ring. The final step involves the quaternization of the triazole nitrogen with benzyl chloride to yield the triazolium chloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-1-benzyl-3,5-diheptyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The triazolium ion can be reduced to the corresponding triazole.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents such as dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the triazolium ion can produce the corresponding triazole.
Applications De Recherche Scientifique
4-Amino-1-benzyl-3,5-diheptyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of 4-Amino-1-benzyl-3,5-diheptyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors through hydrogen bonding and dipole interactions. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: A basic triazole structure without additional substituents.
Benzyltriazole: A triazole ring substituted with a benzyl group.
Diheptyltriazole: A triazole ring substituted with diheptyl groups.
Uniqueness
4-Amino-1-benzyl-3,5-diheptyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the amino, benzyl, and diheptyl groups, along with the triazolium ion, makes this compound versatile for various applications .
Propriétés
Numéro CAS |
59944-46-6 |
|---|---|
Formule moléculaire |
C23H41ClN4 |
Poids moléculaire |
409.0 g/mol |
Nom IUPAC |
1-benzyl-3,5-diheptyl-1,5-dihydro-1,2,4-triazol-1-ium-4-amine;chloride |
InChI |
InChI=1S/C23H40N4.ClH/c1-3-5-7-9-14-18-22-25-26(20-21-16-12-11-13-17-21)23(27(22)24)19-15-10-8-6-4-2;/h11-13,16-17,23H,3-10,14-15,18-20,24H2,1-2H3;1H |
Clé InChI |
XUXBKVKKOZZQRS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1[NH+](N=C(N1N)CCCCCCC)CC2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-6-{[1-(2-methylprop-1-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14604133.png)
![11,11-Dimethylbicyclo[4.4.1]undecane](/img/structure/B14604142.png)
![n,n,n-Trimethyl-2-[(methylcarbamoyl)oxy]anilinium](/img/structure/B14604146.png)

![4-Methoxy-N-{2-[1-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide](/img/structure/B14604149.png)


![4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid](/img/structure/B14604168.png)
![1-[(Prop-2-yn-1-yl)oxy]nonane](/img/structure/B14604172.png)
![1,1'-Diphenyl[1,1'-bi-2-benzofuran]-3,3'(1H,1'H)-dione](/img/structure/B14604174.png)


![Methyl 5-[2-(4-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14604196.png)
